molecular formula C7H7N3OS B14011413 (4-Hydroxyphenyl)iminothiourea CAS No. 67381-65-1

(4-Hydroxyphenyl)iminothiourea

Cat. No.: B14011413
CAS No.: 67381-65-1
M. Wt: 181.22 g/mol
InChI Key: YNRDWJDYBGDMRB-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)iminothiourea is an organic compound characterized by the presence of a hydroxyphenyl group attached to an iminothiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)iminothiourea typically involves the reaction of 4-hydroxyaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyphenyl)iminothiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-Hydroxyphenyl)iminothiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

67381-65-1

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

(4-hydroxyphenyl)iminothiourea

InChI

InChI=1S/C7H7N3OS/c8-7(12)10-9-5-1-3-6(11)4-2-5/h1-4,11H,(H2,8,12)

InChI Key

YNRDWJDYBGDMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC(=S)N)O

Origin of Product

United States

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